molecular formula C5H8FNO4 B12290899 Erythro-3-Fluoro-L-Glutamic Acid

Erythro-3-Fluoro-L-Glutamic Acid

Cat. No.: B12290899
M. Wt: 165.12 g/mol
InChI Key: WUDOIEVYRDRGAN-UHFFFAOYSA-N
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Description

Erythro-3-Fluoro-L-Glutamic Acid is a fluorinated analogue of the naturally occurring amino acid, L-glutamic acid. This compound is of significant interest in the fields of chemistry and biochemistry due to its unique properties conferred by the presence of a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Erythro-3-Fluoro-L-Glutamic Acid typically involves the fluorination of L-glutamic acid. One common method is the direct fluorination using elemental fluorine or other electrophilic fluorinating agents. Another approach involves the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions .

Industrial Production Methods

Industrial production of fluorinated amino acids, including this compound, often employs chemical catalysis methods. These methods include the use of sulfur tetrafluoride and its derivatives, as well as the application of trifluoropyruvates as fluoro synthons .

Chemical Reactions Analysis

Types of Reactions

Erythro-3-Fluoro-L-Glutamic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include fluorinated oxo acids, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Erythro-3-Fluoro-L-Glutamic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Erythro-3-Fluoro-L-Glutamic Acid involves its interaction with specific enzymes and metabolic pathways. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with enzyme active sites, altering the enzyme’s activity. This can lead to the inhibition of enzyme function or the formation of stable enzyme-substrate complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Erythro-3-Fluoro-L-Glutamic Acid is unique due to its specific stereochemistry and the position of the fluorine atom. This configuration can result in distinct interactions with biological molecules and different reactivity compared to other fluorinated glutamic acid derivatives .

Properties

Molecular Formula

C5H8FNO4

Molecular Weight

165.12 g/mol

IUPAC Name

2-amino-3-fluoropentanedioic acid

InChI

InChI=1S/C5H8FNO4/c6-2(1-3(8)9)4(7)5(10)11/h2,4H,1,7H2,(H,8,9)(H,10,11)

InChI Key

WUDOIEVYRDRGAN-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=O)O)N)F)C(=O)O

Origin of Product

United States

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